

# Spectroscopic Data and Experimental Protocol for 4,4-Dimethylcyclohexene: A Technical Guide

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## Compound of Interest

Compound Name: 4,4-Dimethylcyclohexene

Cat. No.: B076398

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **4,4-dimethylcyclohexene**. Due to the absence of readily available, peer-reviewed experimental spectra for this specific compound in the searched literature, this guide presents predicted NMR data obtained from reputable spectral prediction software. This information is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4,4-dimethylcyclohexene** are summarized below. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The atom numbering corresponds to the structure depicted in Figure 1.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4,4-Dimethylcyclohexene**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-1, H-2	5.58	m	2H
H-3, H-6	1.95	m	4H
H-5	1.45	t (J = 6.3 Hz)	2H
-CH <sub>3</sub>	0.93	s	6H

Table 2: Predicted <sup>13</sup>C NMR Data for **4,4-Dimethylcyclohexene**

Carbon	Predicted Chemical Shift (ppm)
C-1, C-2	126.8
C-4	30.5
C-3, C-6	29.5
C-5	35.5
-CH <sub>3</sub>	28.5

Disclaimer: The NMR data presented in Tables 1 and 2 are predicted by computational models and have not been experimentally verified. Actual experimental values may vary.

## Molecular Structure and Atom Numbering

The structure of **4,4-dimethylcyclohexene** with the atom numbering used for the assignment of NMR signals is shown below.

Figure 1: Structure of **4,4-Dimethylcyclohexene** with atom numbering.

## Generalized Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of a liquid organic compound such as **4,4-dimethylcyclohexene**. Actual parameters may need to be optimized

based on the specific instrument and sample.

## 1. Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for non-polar to moderately polar organic compounds.
- **Sample Concentration:** Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

## 2. Instrument Setup and Data Acquisition

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- **Tuning and Shimming:** The instrument's probe should be tuned to the appropriate frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
- **$^1\text{H}$  NMR Acquisition Parameters:**
  - **Pulse Sequence:** A standard single-pulse experiment is typically used.
  - **Spectral Width:** Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
  - **Acquisition Time:** Typically 2-4 seconds.
  - **Relaxation Delay:** A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

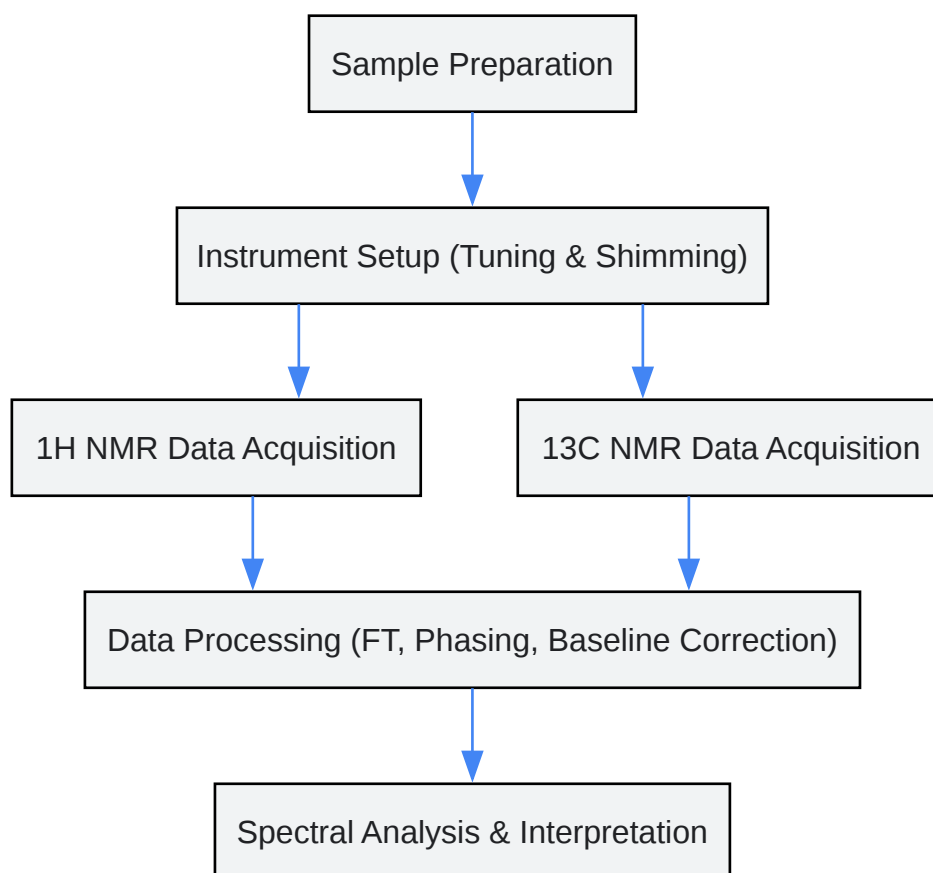
- Number of Scans: Usually 8-16 scans are sufficient for a moderately concentrated sample.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
  - Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
  - Acquisition Time: Typically 1-2 seconds.
  - Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.
  - Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

### 3. Data Processing

- Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
- Integration: The relative areas of the peaks in the  $^1\text{H}$  NMR spectrum are integrated to determine the ratio of different types of protons.

## Experimental Workflow

The general workflow for acquiring NMR spectroscopic data is illustrated in the following diagram.



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